Lipophilicity (XLogP3-AA)
The computed lipophilicity of 1-[(5-Bromofuran-3-yl)methyl]-1H-pyrazol-3-amine (XLogP3-AA = 1.6) differs significantly from that of its 4-methyl analog, 1-[(5-Bromofuran-3-yl)methyl]-4-methyl-1H-pyrazol-3-amine (XLogP3-AA = 2.0) [1]. This quantitative difference reflects the impact of an additional methyl group on the compound's partition coefficient.
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 1.6 |
| Comparator Or Baseline | 1-[(5-Bromofuran-3-yl)methyl]-4-methyl-1H-pyrazol-3-amine: 2.0 |
| Quantified Difference | -0.4 logP units |
| Conditions | Computed by XLogP3 3.0 (PubChem). |
Why This Matters
Lower lipophilicity is often associated with improved aqueous solubility and reduced off-target toxicity, making the target compound a preferred starting point for lead optimization when these properties are desired.
- [1] National Center for Biotechnology Information. PubChem Compound Summary for CID 130745706, 1-[(5-Bromofuran-3-yl)methyl]-1H-pyrazol-3-amine. (Accessed Apr 16, 2026). View Source
